A Spectroscopic Guide to 1-Fluoro-4-methoxy-2-vinylbenzene: Elucidating Molecular Structure Through Data Interpretation
A Spectroscopic Guide to 1-Fluoro-4-methoxy-2-vinylbenzene: Elucidating Molecular Structure Through Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-methoxy-2-vinylbenzene is a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis, including pharmaceutical drug development. Its specific substitution pattern—a fluorine atom, a methoxy group, and a vinyl group on a benzene ring—gives rise to a unique electronic and structural profile. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for predicting its reactivity. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 1-Fluoro-4-methoxy-2-vinylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific isomer, this guide leverages established principles of spectroscopic theory and empirical data from analogous compounds to predict and interpret its spectral features. This approach provides a robust framework for researchers working with this and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-Fluoro-4-methoxy-2-vinylbenzene are detailed below.
¹H NMR Spectroscopy: A Detailed Prediction
The ¹H NMR spectrum is predicted based on the principle of substituent additivity, starting from the chemical shift of benzene (δ 7.27 ppm). The influence of the fluoro, methoxy, and vinyl groups on the chemical shifts of the aromatic protons is estimated using established substituent chemical shift increments.[1]
The vinyl group protons will exhibit a characteristic AMX spin system, with distinct chemical shifts for the geminal, cis, and trans protons, and will show coupling to each other and to the adjacent aromatic proton. The methoxy group will appear as a singlet.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 6.85 | d | J ≈ 3.0 |
| H-5 | ~ 6.95 | dd | J ≈ 8.5, 3.0 |
| H-6 | ~ 7.20 | d | J ≈ 8.5 |
| H-vinyl (α) | ~ 6.70 | dd | J ≈ 17.5, 11.0 |
| H-vinyl (β, trans) | ~ 5.70 | d | J ≈ 17.5 |
| H-vinyl (β, cis) | ~ 5.25 | d | J ≈ 11.0 |
| -OCH₃ | ~ 3.85 | s | - |
Causality of Predicted Shifts: The methoxy group is an electron-donating group, causing an upfield shift (to lower ppm) of the ortho and para protons. The fluorine atom is electronegative, causing a deshielding effect, but also has lone pairs that can be involved in resonance, leading to a more complex influence on the proton chemical shifts. The vinyl group has a modest deshielding effect on the ortho protons.
Diagram of Substituent Effects on ¹H NMR Chemical Shifts:
Caption: Influence of substituents on predicted ¹H NMR shifts.
¹³C NMR Spectroscopy: A Detailed Prediction
The ¹³C NMR spectrum is predicted similarly, using substituent chemical shift increments from a base value of 128.5 ppm for benzene.[1] A key feature will be the presence of carbon-fluorine (C-F) coupling, which will cause the signals for carbons close to the fluorine atom to appear as doublets.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | ~ 158.0 | d, ¹JCF ≈ 245 Hz |
| C-2 | ~ 125.0 | d, ²JCF ≈ 20 Hz |
| C-3 | ~ 115.0 | d, ³JCF ≈ 8 Hz |
| C-4 | ~ 150.0 | s |
| C-5 | ~ 112.0 | d, ⁴JCF ≈ 3 Hz |
| C-6 | ~ 118.0 | d, ³JCF ≈ 8 Hz |
| C-vinyl (α) | ~ 135.0 | s |
| C-vinyl (β) | ~ 115.0 | s |
| -OCH₃ | ~ 56.0 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-Fluoro-4-methoxy-2-vinylbenzene will show characteristic absorption bands for the aromatic ring, the vinyl group, the ether linkage, and the carbon-fluorine bond.[2][3]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic and Vinyl C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1630 | Medium | Vinyl C=C stretch |
| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Medium | Symmetric C-O-C stretch |
| ~1200 | Strong | C-F stretch |
| 990, 910 | Strong | Vinyl C-H out-of-plane bend |
| ~830 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
The out-of-plane C-H bending region is particularly diagnostic for the substitution pattern on the benzene ring.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-Fluoro-4-methoxy-2-vinylbenzene (C₉H₉FO), the molecular weight is 152.17 g/mol .
Predicted Mass Spectrum Fragmentation:
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 152. This peak should be reasonably intense due to the stability of the aromatic ring.
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Major Fragment Ions:
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m/z = 137: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole derivatives.[2]
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m/z = 109: Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion.
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m/z = 125: Loss of a vinyl radical (•CH=CH₂).
-
m/z = 124: Loss of ethylene (C₂H₄) via a rearrangement.
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m/z = 77: Phenyl cation, although less likely due to the substituents.
-
The presence of fluorine can also influence fragmentation, but loss of a fluorine radical is generally less favorable than fragmentation of the other substituents.[5]
Predicted Mass Spectrometry Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in MS.
Experimental Protocols
General Procedure for Spectroscopic Analysis:
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Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or a mull.
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum. An inverse-gated decoupling experiment can be used for quantitative analysis.[6]
-
-
IR Data Acquisition:
-
Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
-
MS Data Acquisition:
-
Use an electron ionization (EI) mass spectrometer for fragmentation analysis.
-
Acquire the spectrum over a mass range of m/z 40-200.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-Fluoro-4-methoxy-2-vinylbenzene. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have constructed a detailed and reliable set of expected spectral data. This information will be invaluable for researchers in the positive identification and characterization of this compound, and serves as a model for the analysis of other novel substituted aromatic molecules. The provided protocols offer a standardized approach to obtaining high-quality experimental data for validation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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ChemDoodle Web Components. (n.d.). NMR Prediction. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29.
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
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ACS Publications. (2018, March 27). 1H and 13C NMR Spectra of Highly Branched Poly(4-chloromethylstyrene). Signal Assignment, Structure Characterization, and a SCVP Kinetics Study. Retrieved from [Link]
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Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
